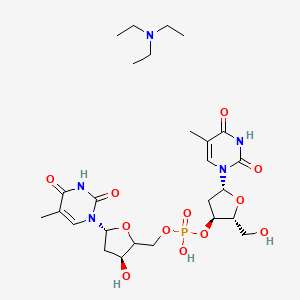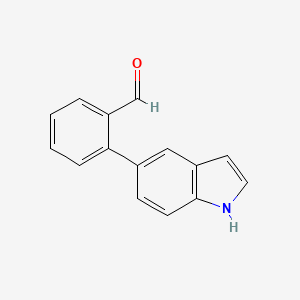
tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate: is an organic compound with the molecular formula C10H14ClNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate typically involves the reaction of 2-chloro-4-methylthiophen-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
科学的研究の応用
Chemistry: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines in peptide synthesis.
Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It is also used in the development of new pharmaceuticals due to its stability and reactivity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used.
類似化合物との比較
tert-Butyl carbamate: A similar compound used as a protecting group for amines.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another derivative used in organic synthesis.
Uniqueness: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate is unique due to its chlorine and thiophene moieties, which provide distinct reactivity and stability compared to other carbamates. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
1097629-79-2 |
|---|---|
分子式 |
C10H14ClNO2S |
分子量 |
247.74 g/mol |
IUPAC名 |
tert-butyl N-(2-chloro-4-methylthiophen-3-yl)carbamate |
InChI |
InChI=1S/C10H14ClNO2S/c1-6-5-15-8(11)7(6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13) |
InChIキー |
DGJMWEQRGKCBHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1NC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


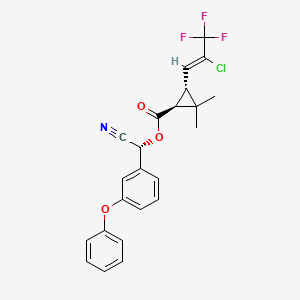
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
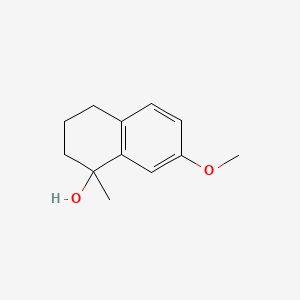

![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
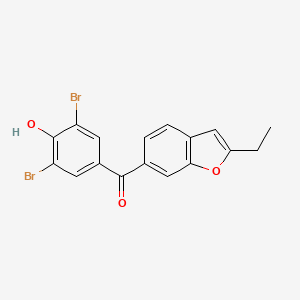
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
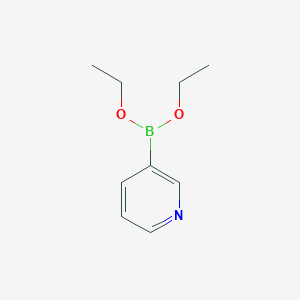

![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
